molecular formula C28H39Cl2N3 B1664229 5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride CAS No. 144092-66-0

5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride

Cat. No. B1664229
M. Wt: 488.5 g/mol
InChI Key: TWYBOKIFZOCLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 39355 may specifically overcome multidrug resistance without the serious hypotensive effects associated with calcium antagonists.

Scientific Research Applications

  • Serotonin Receptor Antagonism and Cognitive Disorders : A compound closely related to the query, SUVN-502, has been identified as a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. It shows promise for the treatment of cognitive disorders such as Alzheimer's disease, due to its high affinity for the 5-HT6R and its ability to cross the blood-brain barrier. Notably, it demonstrated synergistic effects in combination with other drugs, enhancing levels of acetylcholine in the hippocampus, an area crucial for memory and learning (Nirogi et al., 2017).

  • Pharmaceutical Synthesis and Drug Development : Research on similar compounds, such as 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, illustrates the development of robust, scalable processes for synthesizing these complex molecules. This is essential for producing pharmaceuticals in large quantities, maintaining purity and efficacy (Anderson et al., 1997).

  • Psychopharmacology and Neuroreceptor Affinity : Studies on structurally related compounds show that they can possess selective affinity for serotonin 5-HT2 and dopamine D2 receptors. This makes them candidates for treating disorders involving these neurotransmitter systems, such as depression, schizophrenia, and Parkinson’s disease (Mewshaw et al., 1993).

properties

CAS RN

144092-66-0

Product Name

5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride

Molecular Formula

C28H39Cl2N3

Molecular Weight

488.5 g/mol

IUPAC Name

5-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-6,7,8,9,10,11-hexahydrocycloocta[b]indole;dihydrochloride

InChI

InChI=1S/C28H37N3.2ClH/c1-23-11-6-8-14-26(23)30-21-19-29(20-22-30)17-10-18-31-27-15-5-3-2-4-12-24(27)25-13-7-9-16-28(25)31;;/h6-9,11,13-14,16H,2-5,10,12,15,17-22H2,1H3;2*1H

InChI Key

TWYBOKIFZOCLCQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCN(CC2)CCCN3C4=C(CCCCCC4)C5=CC=CC=C53.Cl.Cl

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCCN3C4=C(CCCCCC4)C5=CC=CC=C53.Cl.Cl

Appearance

Solid powder

Other CAS RN

144092-66-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 39355;  A-39355;  A39355

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride
Reactant of Route 2
5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride
Reactant of Route 3
Reactant of Route 3
5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride
Reactant of Route 4
5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride
Reactant of Route 5
Reactant of Route 5
5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride
Reactant of Route 6
Reactant of Route 6
5H-Cyclooct(b)indole, 6,7,8,9,10,11-hexahydro-5-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride

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